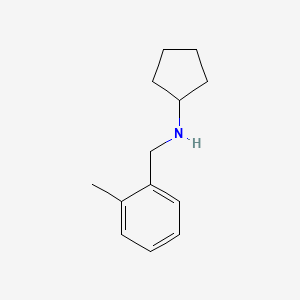
N-(2-Methylbenzyl)cyclopentanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylbenzyl)cyclopentanamine is an organic compound with the molecular formula C13H19N It is a derivative of cyclopentanamine, where the amine group is substituted with a 2-methylbenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbenzyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Cyclopentanamine+2-Methylbenzyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time.
化学反应分析
Types of Reactions
N-(2-Methylbenzyl)cyclopentanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
N-(2-Methylbenzyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-(2-Methylbenzyl)cyclopentanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
2-Methylcyclopentanamine: A similar compound with a cyclopentanamine structure but without the benzyl substitution.
N-(4-Fluoro-2-methylbenzyl)cyclopentanamine: A derivative with a fluorine substitution on the benzyl group.
Uniqueness
N-(2-Methylbenzyl)cyclopentanamine is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity.
属性
IUPAC Name |
N-[(2-methylphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-6-2-3-7-12(11)10-14-13-8-4-5-9-13/h2-3,6-7,13-14H,4-5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNQCGNZLHEJQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405935 |
Source


|
| Record name | N-(2-METHYLBENZYL)CYCLOPENTANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108157-27-3 |
Source


|
| Record name | N-(2-METHYLBENZYL)CYCLOPENTANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
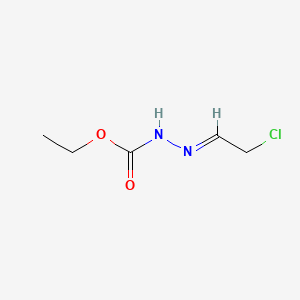


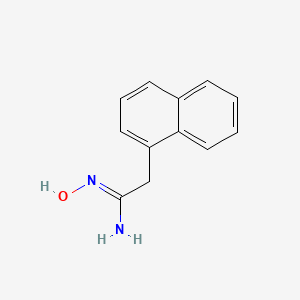
![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
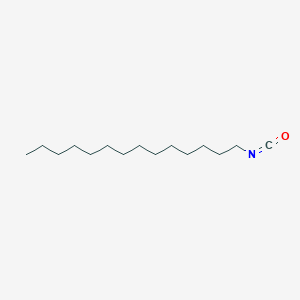
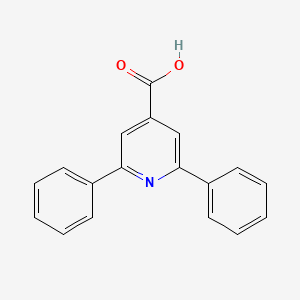

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
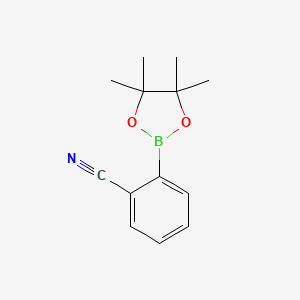
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)
